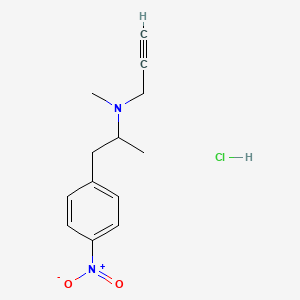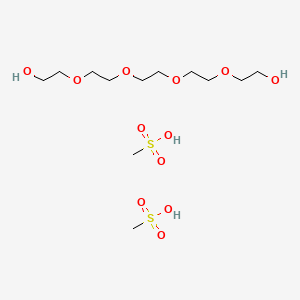
4-Octylphenol-d4
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Octylphenol-d4 is a stable isotope . It is not considered a hazardous compound . It is a degradation product of non-ionic surfactants alkylphenol polyethoxylates and is used as a raw material for various industrial applications .
Molecular Structure Analysis
The molecular formula of 4-Octylphenol-d4 is C14H18D4O . The molecular weight is 210.35 g/mol . The structure is available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
While specific chemical reactions involving 4-Octylphenol-d4 are not detailed in the search results, it’s known that alkylphenols are degradation products of alkylphenol polyethoxylates .Mecanismo De Acción
Direcciones Futuras
The global 4-Octylphenol market is expected to grow at a healthy CAGR of 4.84% during the forecast period 2022-2030 . The demand for 4-Octylphenol as a raw material for the manufacturing of phenolic resins to produce rubbers, paints, etc., is dominating the global market and is forecasted to maintain its dominance over the next ten years .
Propiedades
Número CAS |
1246815-03-1 |
|---|---|
Nombre del producto |
4-Octylphenol-d4 |
Fórmula molecular |
C14H22O |
Peso molecular |
210.353 |
Nombre IUPAC |
2,3,5,6-tetradeuterio-4-octylphenol |
InChI |
InChI=1S/C14H22O/c1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13/h9-12,15H,2-8H2,1H3/i9D,10D,11D,12D |
Clave InChI |
NTDQQZYCCIDJRK-IRYCTXJYSA-N |
SMILES |
CCCCCCCCC1=CC=C(C=C1)O |
Sinónimos |
p-(n-Octyl)phenol-d4; p-Octylphenol-d4; OP-d4; |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

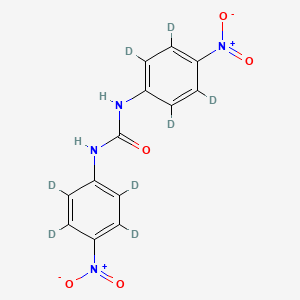
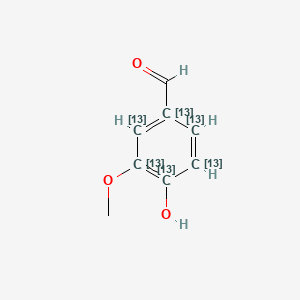


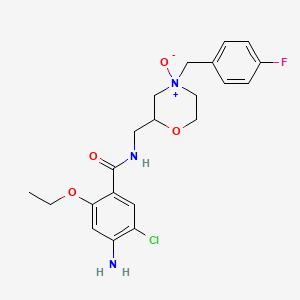
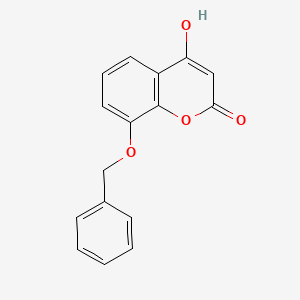
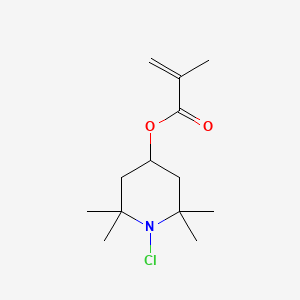


![Copper, bis[3-(acetyl-|EO)-5-(1-methylpropyl)-2,4-pyrrolidinedionato-|EO4]-, monohydrate](/img/structure/B565518.png)
